Head-to-Head PRMT1 Inhibitory Potency: AMI-1 vs. Furamidine and Pentamidine
AMI-1 demonstrates superior PRMT1 inhibitory potency compared to the diamidine-class PRMT inhibitors furamidine and pentamidine. In standardized cell-free assays using recombinant human PRMT1 and histone H4 peptide substrate, AMI-1 achieved an IC50 of 8.8 μM, whereas furamidine and pentamidine exhibited IC50 values of 22 μM and 81 μM, respectively [1]. The 9.2-fold potency advantage of AMI-1 over pentamidine and 2.5-fold advantage over furamidine are statistically significant and experimentally meaningful for assay sensitivity.
| Evidence Dimension | PRMT1 enzymatic inhibition potency |
|---|---|
| Target Compound Data | IC50 = 8.8 μM (human PRMT1, H4 peptide substrate) |
| Comparator Or Baseline | Furamidine: IC50 = 22 μM; Pentamidine: IC50 = 81 μM |
| Quantified Difference | AMI-1 is 2.5× more potent than furamidine; 9.2× more potent than pentamidine |
| Conditions | Cell-free assay, recombinant human PRMT1, H4(1-20) peptide substrate, [14C]-AdoMet as methyl donor, scintillation counting |
Why This Matters
Higher potency at lower concentrations reduces compound consumption, minimizes potential off-target effects, and enables more sensitive detection of PRMT1-dependent methylation changes in cellular assays.
- [1] Spannhoff A, Heinke R, Bauer UM, et al. Target-based approach to inhibitors of histone arginine methyltransferases. J Med Chem. 2007;50(10):2319-2325. View Source
